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Compound of Interest

Compound Name: trans-1,2-Cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of various multidentate ligands derived from ()-trans-1,2-diaminocyclohexane (DACH). This
versatile building block is a cornerstone in the development of chiral ligands and catalysts for
asymmetric synthesis, as well as in the creation of metal-based therapeutic agents. The
protocols outlined below cover the synthesis of prominent ligand classes, including Salen-type
ligands, Trost ligands, and macrocyclic structures.

Introduction to DACH-Derived Ligands

(x)-trans-1,2-Diaminocyclohexane is a C2-symmetric diamine that serves as a chiral scaffold
for a wide array of multidentate ligands. The inherent chirality of the DACH backbone, once
resolved into its (R,R) and (S,S) enantiomers, is pivotal in asymmetric catalysis, enabling high
stereocontrol in various chemical transformations. These ligands readily coordinate with a
multitude of metal ions, leading to complexes with significant applications in organic synthesis
and medicinal chemistry.

Key applications include:

o Asymmetric Catalysis: Enantioselective epoxidation, asymmetric allylic alkylation, and
hydrogenation reactions.
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» Drug Development: Platinum-based anticancer agents that can overcome resistance to
traditional therapies like cisplatin.[1][2][3]

Synthesis of Salen-Type Ligands (Jacobsen's
Catalyst)

Salen ligands derived from DACH are renowned for their use in asymmetric epoxidation, most
notably in the form of Jacobsen's catalyst.[4] The synthesis involves the condensation of
resolved DACH with substituted salicylaldehydes.

Experimental Protocol: Synthesis of (R,R)-Jacobsen’s
Catalyst[1][4][5]

This three-step protocol begins with the resolution of racemic trans-1,2-diaminocyclohexane.

Step 1: Resolution of (x)-trans-1,2-Diaminocyclohexane

Dissolve L-(+)-tartaric acid (7.5 g, 0.05 mol) in 25 mL of distilled water in a 150 mL beaker.

e Slowly add (z)-trans-1,2-diaminocyclohexane (11.4 g, 0.10 mol) to the stirred solution. The
reaction is exothermic.

o Heat the solution to a boil to ensure all solids dissolve.

 Allow the solution to cool slowly to room temperature, which will induce the precipitation of
the (R,R)-diammonium tartrate salt due to its lower solubility.

o Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

» To obtain the free (R,R)-1,2-diaminocyclohexane, treat the tartrate salt with a 2 M aqueous
solution of sodium hydroxide and extract the diamine with an organic solvent such as
dichloromethane. Dry the organic layer over anhydrous sodium sulfate and remove the
solvent under reduced pressure.

Step 2: Synthesis of the (R,R)-Salen Ligand
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e Dissolve the resolved (R,R)-1,2-diaminocyclohexane (10 mmol) in 50 mL of absolute
ethanol.

e Add 3,5-di-tert-butylsalicylaldehyde (2.0 equivalents, 20 mmol) to the solution.

o Heat the mixture to reflux for 30 minutes. A yellow precipitate of the Schiff base (salen ligand)
will form.

e Cool the mixture to room temperature and collect the yellow solid by vacuum filtration. Wash
the solid with cold ethanol and dry it under vacuum.

Step 3: Metallation to form (R,R)-Jacobsen's Catalyst

Suspend the dried (R,R)-salen ligand (1.0 g) in 25 mL of absolute ethanol in a round-bottom
flask equipped with a reflux condenser.

o Heat the mixture to reflux for 20 minutes.
o Add solid manganese(ll) acetate tetrahydrate (2.0 equivalents) in one portion.
e Continue refluxing for an additional 30 minutes.

e Bubble air through the solution while maintaining reflux for 1 hour to oxidize the
manganese(ll) to manganese(lll).

e Add solid lithium chloride (1.2 equivalents) and continue to reflux for another 30 minutes.

» Cool the reaction mixture, and collect the brown solid precipitate of Jacobsen's catalyst by
vacuum filtration. Wash the solid with water and a small amount of cold ethanol, then dry
under vacuum.

Quantitative Data
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Ligand/Catalys Starting . Spectroscopic
Step . Yield (%)
t Materials Data
1H NMR (CDCls,
ppm): & 13.16 (s,
2H, OH), 8.41 (s,
2H, CH=N),
(R,R)-DACH,
_ 7.30-7.40 (m,
(R,R)-DACH- ] 3,5-di-tert-
Synthesis ) ~95% 4H, Ar-H), 4.76
Salen butylsalicylaldeh
(s, 2H, N-CH),
yde
1.80-2.40 (m,
8H, cyclohexane-
H), 1.20-1.50 (m,
36H, t-Bu-H).[5]
(R,R)-DACH- IR (KBr, cm=1):
(R,R)-Jacobsen's ) )
Metallation Salen, High ~1610 (C=N
Catalyst
Mn(OAc)2-4H20 stretch).[5]

Note: Yields can vary based on reaction scale and purification methods.

Experimental Workflow: Synthesis of Jacobsen's

Catalyst
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Caption: Synthetic workflow for (R,R)-Jacobsen's Catalyst.

Synthesis of Trost Ligands

The Trost ligand, a C2-symmetric diphosphine, is highly effective in palladium-catalyzed
asymmetric allylic alkylation (AAA) reactions.[6] Its synthesis involves the amidation of 2-
(diphenylphosphino)benzoic acid with a resolved enantiomer of DACH.[2][7]

Experimental Protocol: Synthesis of (S,S)-DACH-Ph
Trost Ligand[2][8]

e Under an inert atmosphere (e.g., nitrogen), charge a clean, dry reactor with 2-
(diphenylphosphino)benzoic acid (1.0 kg, 3.26 mol) and 1,1'-carbonyldiimidazole (CDI)

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b054143?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Trost_ligand
https://www.researchgate.net/publication/360821153_An_Improved_Scalable_Process_for_the_Synthesis_of_SS-DACH-Ph_Trost_Ligand
https://scispace.com/pdf/an-improved-scalable-process-for-the-synthesis-of-s-s-dach-1jeobosc.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

(557.2 g, 3.33 mol).

Add acetonitrile (2 L) to form a slurry and agitate the mixture for 1 hour at 20-25 °C until a
clear, homogeneous solution is obtained.

To this solution, add a solution of (S,S)-1,2-diaminocyclohexane (182.2 g, 1.59 mol) in
acetonitrile (0.3 L) over 30 minutes at 20-25 °C.

Add imidazole hydrochloride (5 mol%) as a catalyst.

Heat the resulting mixture to 80-82 °C and maintain for 8 hours.
Cool the solution to 60 °C, at which point a slurry will form.

Add water (1.3 L) over 30 minutes at 55-60 °C.

After stirring for 30 minutes, cool the slurry to 23 °C over 30 minutes.

Collect the solid product by filtration and wash successively with a 2:1 mixture of
acetonitrile/water (3 L) and water (2 L).

Dry the product under vacuum at 55 °C to obtain the (S,S)-DACH-Ph Trost ligand as a white
solid.

: _

Enantiomeric

Ligand Starting Materials Yield (%)
Excess (ee, %)
2-
S,S)-DACH-Ph Trost diphenylphosphino)b
(. ) ( p. YI? phino) 80% 99%
Ligand enzoic acid, (S,S)-
DACH

Note: This scalable process avoids the need for column chromatography.[2][7]

Experimental Workflow: Synthesis of Trost Ligand
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Caption: Synthetic workflow for the (S,S)-DACH-Ph Trost Ligand.

Synthesis of Macrocyclic Ligands

The condensation of DACH with dialdehydes can lead to the formation of various macrocyclic
Schiff bases, such as [2+2] or [3+3] condensation products. These reactions are often high-
yielding and can sometimes proceed without a metal template.

Experimental Protocol: Synthesis of a [3+3] Trianglimine
Macrocycle

» Dissolve enantiomerically pure trans-1,2-diaminocyclohexane (3 mmol) in dichloromethane
at room temperature.

e Add a solution of terephthalaldehyde (3 mmol) in dichloromethane to the diamine solution.

« Stir the reaction mixture at room temperature. The macrocyclic product often precipitates out
of the solution.

e The reaction progress can be monitored by TLC. Upon completion, the solvent is
evaporated.
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e The crude product can be purified by recrystallization to yield the [3+3] trianglimine

macrocycle.
Macrocycle Type Starting Materials Yield (%)
) o trans-1,2-diaminocyclohexane, o
[3+3] Trianglimine ~90% (after recrystallization)

terephthalaldehyde

Applications in Drug Development: DACH-Platinum
Complexes

A significant application of DACH-derived ligands in drug development is in the formulation of
platinum-based anticancer drugs, such as Oxaliplatin. The DACH ligand in these complexes is
crucial for overcoming cisplatin resistance.[3][8][9]

Mechanism of Action of Oxaliplatin

Oxaliplatin exerts its cytotoxic effects primarily through the formation of DNA adducts, which
inhibit DNA replication and transcription, ultimately leading to apoptosis.[3][8] The bulky DACH
ligand sterically hinders the cellular machinery that repairs DNA damage, making the adducts
more persistent and effective compared to those formed by cisplatin.[9][10]

Signaling Pathway: Cellular Response to Oxaliplatin-
Induced DNA Damage
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Caption: Mechanism of action of Oxaliplatin.
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Catalytic Applications
Asymmetric Epoxidation with Jacobsen's Catalyst

The manganese-salen complex, Jacobsen's catalyst, is a highly effective catalyst for the
enantioselective epoxidation of unfunctionalized alkenes. The proposed mechanism involves
the formation of a high-valent manganese-oxo species that transfers an oxygen atom to the

alkene.[11][12][13]

Catalytic Cycle of Jacobsen Epoxidation
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Caption: Catalytic cycle of the Jacobsen epoxidation.
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Asymmetric Allylic Alkylation with Trost Ligand

The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate.[14][15][16]
[17] The use of a chiral ligand, such as the Trost ligand, allows for this reaction to be performed
asymmetrically. The catalytic cycle involves the formation of a mt-allyl palladium complex, which
is then attacked by a nucleophile.[14]

Catalytic Cycle of the Tsuji-Trost Reaction
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Caption: Catalytic cycle of the Tsuji-Trost reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
2. researchgate.net [researchgate.net]

3. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC
[pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
6. Trost ligand - Wikipedia [en.wikipedia.org]

7. scispace.com [scispace.com]

8. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]

9. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and
resistance - ecancer [ecancer.org]

10. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed
[pubmed.ncbi.nim.nih.gov]

11. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
12. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

13. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

14. Tsuji—Trost reaction - Wikipedia [en.wikipedia.org]

15. Tsuji-Trost Reaction [organic-chemistry.org]

16. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

17. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Synthesis of Multidentate Ligands from (z)-trans-1,2-
Diaminocyclohexane: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b054143?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Jacobsen%27s_catalyst
https://www.researchgate.net/publication/360821153_An_Improved_Scalable_Process_for_the_Synthesis_of_SS-DACH-Ph_Trost_Ligand
https://pmc.ncbi.nlm.nih.gov/articles/PMC3031353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3031353/
https://pubs.acs.org/doi/10.1021/ed078p1266
https://sdiopr.s3.ap-south-1.amazonaws.com/2023/March/2023_AJOCS_96821/Ms_AJOCS_96821.pdf
https://en.wikipedia.org/wiki/Trost_ligand
https://scispace.com/pdf/an-improved-scalable-process-for-the-synthesis-of-s-s-dach-1jeobosc.pdf
https://synapse.patsnap.com/article/what-is-the-mechanism-of-oxaliplatin
https://ecancer.org/en/journal/article/153-oxaliplatin-pre-clinical-perspectives-on-the-mechanisms-of-action-response-and-resistance
https://ecancer.org/en/journal/article/153-oxaliplatin-pre-clinical-perspectives-on-the-mechanisms-of-action-response-and-resistance
https://pubmed.ncbi.nlm.nih.gov/9609103/
https://pubmed.ncbi.nlm.nih.gov/9609103/
https://reagents.acsgcipr.org/reagent-guides/epoxidation/list-of-reagents/jacobsen-asymmetric-epoxidation/
https://www.organic-chemistry.org/namedreactions/jacobsen-katsuki-epoxidation.shtm
https://en.wikipedia.org/wiki/Jacobsen_epoxidation
https://en.wikipedia.org/wiki/Tsuji%E2%80%93Trost_reaction
https://www.organic-chemistry.org/namedreactions/tsuji-trost-reaction.shtm
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/chemistry-and-synthesis/cross-coupling/trost-ligands
https://m.youtube.com/watch?v=6hJYowi08IM
https://www.benchchem.com/product/b054143#synthesis-of-multidentate-ligands-from-trans-1-2-diaminocyclohexane
https://www.benchchem.com/product/b054143#synthesis-of-multidentate-ligands-from-trans-1-2-diaminocyclohexane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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